tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[33]heptane-6-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique molecular framework, which includes a tert-butyl group, a hydroxy group, and an azaspiro ring system
Mechanism of Action
Target of Action
It is known that this compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Biochemical Pathways
It is known that this compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable bis-electrophile and a bis-nucleophile.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent, hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid, strong bases (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is unique due to its combination of functional groups and spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, allowing for versatile interactions with biological targets .
Properties
IUPAC Name |
tert-butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOBAHLWARETK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@@H](CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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